N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide
Description
N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the indole ring and a methanesulfonamide group attached to the indole nitrogen via a methylene bridge.
Properties
IUPAC Name |
N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S/c1-16(14,15)12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-5,12-13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDDSJNJEQPGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC2=C(N1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Formylation: The brominated indole is then subjected to formylation using formaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Methanesulfonamide Formation: The formylated product is reacted with methanesulfonamide in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products
Substitution: Various substituted indole derivatives.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Scientific Research Applications
N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, such as anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological macromolecules like proteins and nucleic acids.
Industrial Applications: The compound is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and methanesulfonamide group contribute to its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, including:
Enzyme Inhibition: It can inhibit enzymes involved in disease pathways, such as kinases and proteases.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-[(5-bromo-1H-indol-2-yl)methyl]methanesulfonamide is unique due to its specific substitution pattern and functional groups. Similar compounds include:
N-[(5-chloro-1H-indol-2-yl)methyl]methanesulfonamide: Similar structure but with a chlorine atom instead of bromine.
N-[(5-fluoro-1H-indol-2-yl)methyl]methanesulfonamide: Similar structure but with a fluorine atom instead of bromine.
N-[(5-methyl-1H-indol-2-yl)methyl]methanesulfonamide: Similar structure but with a methyl group instead of bromine.
These similar compounds exhibit different biological activities and properties due to the variations in their substituents, highlighting the importance of the bromine atom in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
